Lacto-N-difucohexaose
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Overview
Description
Lacto-N-difucohexaose is a complex oligosaccharide found in human milk. It is a di-fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) human milk oligosaccharide. This compound plays a crucial role in the development of the infant gut microbiota and provides protection against various pathogens by acting as a soluble analog of receptors for pathogenic bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacto-N-difucohexaose can be synthesized enzymatically. One method involves the use of α-1,2-fucosyltransferase and α-1,3-fucosyltransferase enzymes to add fucose residues to a lactose core. The enzymes are typically derived from sources such as Helicobacter pylori and Bifidobacterium longum .
Industrial Production Methods: Industrial production of this compound often involves metabolic engineering of Escherichia coli. The engineered strains are designed to overexpress genes coding for enzymes involved in the biosynthesis of guanosine 5′-diphosphate-L-fucose and the subsequent fucosylation of lactose . High cell density cultivation and optimization of fermentation processes are employed to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Lacto-N-difucohexaose primarily undergoes glycosylation reactions. It can be fucosylated at specific positions on the oligosaccharide chain using fucosyltransferase enzymes .
Common Reagents and Conditions:
Enzymes: α-1,2-fucosyltransferase, α-1,3-fucosyltransferase
Substrates: Lactose, guanosine 5′-diphosphate-L-fucose
Conditions: Optimal pH and temperature for enzyme activity, typically around pH 7.0 and 37°C
Major Products: The major products of these reactions are various fucosylated oligosaccharides, including this compound, Lacto-N-fucopentaose, and Lacto-N-neodifucohexaose .
Scientific Research Applications
Lacto-N-difucohexaose has several important applications in scientific research:
Mechanism of Action
Lacto-N-difucohexaose exerts its effects primarily through its role as a prebiotic and its ability to act as a decoy receptor for pathogenic bacteria. By promoting the growth of beneficial gut bacteria, it helps maintain a healthy gut microbiota. Additionally, by mimicking the receptors that pathogens bind to, it prevents the adhesion of these pathogens to the gut epithelium, thereby reducing the risk of infections .
Comparison with Similar Compounds
Lacto-N-fucopentaose: Another fucosylated oligosaccharide found in human milk.
Lacto-N-neodifucohexaose: A similar compound with a different fucosylation pattern.
Uniqueness: Lacto-N-difucohexaose is unique due to its specific di-fucosylation pattern, which provides distinct biological functions such as enhanced prebiotic activity and stronger anti-adhesive properties against pathogens .
Properties
CAS No. |
16789-38-1 |
---|---|
Molecular Formula |
C38H65NO29 |
Molecular Weight |
999.9 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)65-30-16(8-44)63-34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)17(39-11(3)45)31(30)66-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
OQIUPKPUOLIHHS-URTONSIPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)OC3C(C(C(C(O3)C)O)O)O)C(C(C=O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
16789-38-1 | |
physical_description |
Solid |
Synonyms |
lacto-N-difucohexaose I |
Origin of Product |
United States |
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